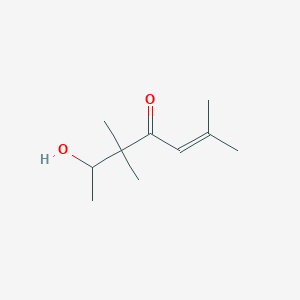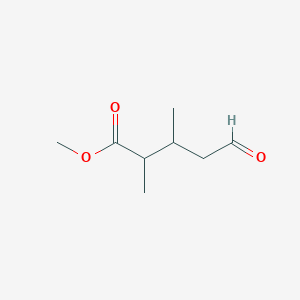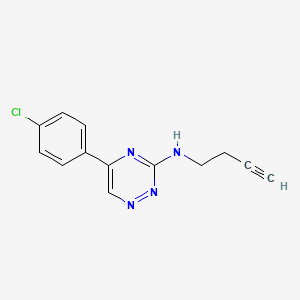
N-(But-3-yn-1-yl)-5-(4-chlorophenyl)-1,2,4-triazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(But-3-yn-1-yl)-5-(4-chlorophenyl)-1,2,4-triazin-3-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound features a but-3-yn-1-yl group and a 4-chlorophenyl group attached to the triazine ring, making it a unique and potentially useful molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(But-3-yn-1-yl)-5-(4-chlorophenyl)-1,2,4-triazin-3-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles with hydrazines under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazine ring.
Attachment of the But-3-yn-1-yl Group: The but-3-yn-1-yl group can be attached through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
N-(But-3-yn-1-yl)-5-(4-chlorophenyl)-1,2,4-triazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify certain functional groups, such as reducing a nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
科学研究应用
N-(But-3-yn-1-yl)-5-(4-chlorophenyl)-1,2,4-triazin-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-(But-3-yn-1-yl)-5-(4-chlorophenyl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound could inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating their signaling pathways and affecting cellular functions.
DNA Interaction: The compound could intercalate into DNA, disrupting its structure and function, which may be useful in anti-cancer therapies.
相似化合物的比较
Similar Compounds
N-(But-3-yn-1-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine: Similar structure but with a fluorine atom instead of chlorine.
N-(But-3-yn-1-yl)-5-(4-methylphenyl)-1,2,4-triazin-3-amine: Similar structure but with a methyl group instead of chlorine.
N-(But-3-yn-1-yl)-5-(4-nitrophenyl)-1,2,4-triazin-3-amine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
N-(But-3-yn-1-yl)-5-(4-chlorophenyl)-1,2,4-triazin-3-amine is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for further research and development.
属性
CAS 编号 |
110167-10-7 |
|---|---|
分子式 |
C13H11ClN4 |
分子量 |
258.70 g/mol |
IUPAC 名称 |
N-but-3-ynyl-5-(4-chlorophenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C13H11ClN4/c1-2-3-8-15-13-17-12(9-16-18-13)10-4-6-11(14)7-5-10/h1,4-7,9H,3,8H2,(H,15,17,18) |
InChI 键 |
AIPQYGHTWLSBKB-UHFFFAOYSA-N |
规范 SMILES |
C#CCCNC1=NC(=CN=N1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


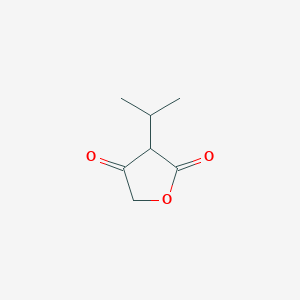
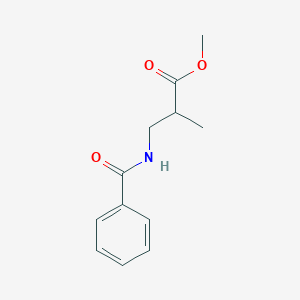
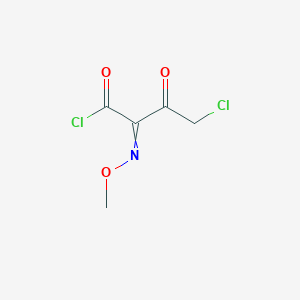
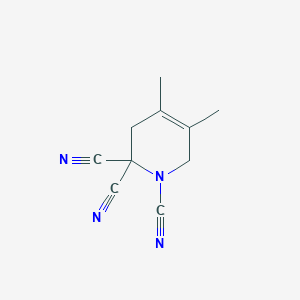
![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
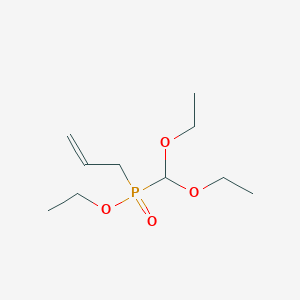

![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)




